![molecular formula C10H5Br2ClO B3329067 3,6-Dibromo-8-chloro-2-naphthol CAS No. 550998-29-3](/img/structure/B3329067.png)
3,6-Dibromo-8-chloro-2-naphthol
Overview
Description
3,6-Dibromo-8-chloro-2-naphthol is a chemical compound that belongs to the naphthol family . It has a molecular formula of C10H5Br2ClO and a molecular weight of 336.41 . The IUPAC name for this compound is 3,6-dibromo-8-chloronaphthalen-2-ol .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-8-chloro-2-naphthol can be represented by the SMILES notation: OC1=C(Br)C=C2C=C(Br)C=C(Cl)C2=C1 .Scientific Research Applications
Excited-State Proton-Transfer Reaction Studies
Research has explored the excited-state proton-transfer (ESPT) reactions of naphthol derivatives. For instance, the study of 1-naphthol-3,6-disulfonate and its derivatives revealed significant insights into the photoacidity phenomenon. This research provides a deeper understanding of the complex behaviors of naphthol molecules upon optical excitation (Prémont-Schwarz et al., 2013).
Analysis in Biological and Environmental Samples
A study developed a method using sol-gel-based germania-coated twisters for analyzing 4-chloro-1-naphthol in environmental and biological samples. This method demonstrates the potential of naphthol derivatives for analytical applications in various fields (Jillani et al., 2020).
Catalytic Applications in Organic Synthesis
Naphthol derivatives have been used as catalysts in organic synthesis. For example, a novel N-bromo sulfonamide reagent was employed for preparing 1-carbamato-alkyl-2-naphthol and 1-thioamido-alkyl-2-naphthol derivatives, showcasing the catalytic versatility of naphthol-related compounds (Khazaei et al., 2015).
Studies in Enantioselective Dearomatization
Research on enantioselective chlorinative dearomatization of naphthols has been conducted, providing chiral naphthalenones with significant yields and enantioselectivity. This highlights the role of naphthol derivatives in stereochemical transformations in organic chemistry (Yin et al., 2015).
Adsorption Studies
Naphthol isomers, including 2-naphthol, have been studied for their adsorption characteristics on materials like graphene and graphene oxide. This research is important for understanding the environmental interactions and potential removal strategies for these compounds (Pei et al., 2013).
Proton Transfer and Micelle Studies
Studies using 2-naphthol as a fluorescent probe in micelles formed by zwitterionic and anionic surfactants provide insights into hydrogen ion concentration changes and surface charges in micelles. This research has implications in understanding biological interfaces and membrane interactions (Pedro et al., 2012).
properties
IUPAC Name |
3,6-dibromo-8-chloronaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClO/c11-6-1-5-2-8(12)10(14)4-7(5)9(13)3-6/h1-4,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBZSDWSKDYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1Br)Cl)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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